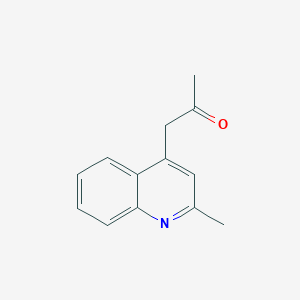

1-(2-Methylquinolin-4-yl)propan-2-one

Description

Contextualization within the Broader Quinoline (B57606) and Ketone Chemical Landscape

The chemical structure of 1-(2-Methylquinolin-4-yl)propan-2-one features a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a cornerstone in medicinal chemistry and materials science. The presence of a methyl group at the 2-position and a propan-2-one (acetonyl) group at the 4-position defines its specific identity and influences its chemical properties.

Quinoline and its derivatives are known for their presence in numerous natural products, particularly alkaloids, and their wide range of biological activities. The substitution pattern on the quinoline ring is crucial in determining its pharmacological and chemical characteristics. For instance, the placement of the methyl and propanone groups in this compound is expected to create a unique electronic and steric environment, distinguishing it from other isomers such as 1-(4-Methylquinolin-2-yl)propan-2-one.

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is one of the most important functional groups in organic chemistry. The propan-2-one substituent in the target molecule introduces a site for a variety of chemical transformations. Ketones are known for their reactivity in nucleophilic addition reactions, condensations, and reactions at the α-carbon. The juxtaposition of the ketone moiety with the quinoline ring system suggests the potential for interesting intramolecular interactions and unique reactivity patterns.

Historical and Contemporary Significance of Quinoline-Derived Scaffolds in Synthetic Research

The quinoline scaffold has a rich history in synthetic organic chemistry, with the first synthesis of quinoline itself dating back to the 19th century. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in accessing a wide array of substituted quinolines. acs.org These methods have been continuously refined and new synthetic strategies are constantly being developed to allow for more efficient and regioselective synthesis of quinoline derivatives.

In contemporary research, quinoline-derived scaffolds are central to the development of new pharmaceuticals, agrochemicals, and functional materials. They are key components in a variety of drugs, including antimalarials (e.g., quinine (B1679958) and chloroquine), antibacterials, and anticancer agents. The versatility of the quinoline ring allows for fine-tuning of its properties through the introduction of various substituents, making it a privileged scaffold in drug discovery.

The synthesis of 2,4-disubstituted quinolines, such as the target compound, can be approached through methods like the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. acs.org The specific synthesis of this compound would likely involve the reaction of an appropriate aniline derivative with a β-diketone or a related precursor that can generate the desired substitution pattern.

Structural Elucidation Challenges and Advanced Methodologies for Ketones in Heterocyclic Systems

The unambiguous determination of the structure of a complex organic molecule like this compound relies on a combination of modern spectroscopic techniques. While no specific data for this compound is readily available, the expected spectroscopic features can be predicted based on its constituent parts and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group at the 2-position, and signals corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propan-2-one group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern.

¹³C NMR spectroscopy would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ketone group, which typically resonates in the downfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1700-1725 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C and C=N stretching vibrations from the quinoline ring.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. The fragmentation of quinoline derivatives often involves the loss of small molecules like HCN, and the fragmentation of the propanone side chain would also be expected to produce characteristic fragment ions. rsc.orgchemscene.com

X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction would be the gold standard, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. mdpi.com

Advanced methodologies, including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and computational chemistry, are invaluable in resolving complex structures and confirming assignments, especially in cases where isomers might be present.

Fundamental Theoretical Considerations for the Quinoline and Propanone Moieties

The electronic properties of this compound are governed by the interplay between the aromatic quinoline ring and the propanone substituent. The quinoline ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The methyl group at the 2-position is an electron-donating group, which can influence the electron density distribution in the ring.

The propanone group, with its carbonyl function, is an electron-withdrawing group. The presence of this group at the 4-position of the quinoline ring will have a significant impact on the electronic properties of the molecule, affecting its reactivity and spectroscopic characteristics.

Tautomerism: An interesting theoretical consideration for this molecule is the possibility of keto-enol tautomerism. The propanone moiety has α-hydrogens that could potentially migrate to the carbonyl oxygen, forming an enol. The equilibrium between the keto and enol forms would be influenced by factors such as the solvent and the electronic nature of the quinoline ring. For simple alkyl or aryl 4-ketomethylquinolines, the keto form is generally found to be the predominant tautomer. vulcanchem.comresearchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the geometry, electronic structure, and reactivity of this compound. Such studies can predict spectroscopic data (NMR, IR), calculate molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity, and model potential intermolecular interactions. While specific computational studies on this molecule are not available, studies on similar quinoline derivatives have demonstrated the power of these methods in understanding their chemical behavior.

Data Tables

As no direct experimental data for this compound is available, the following tables provide predicted spectroscopic data based on general principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline-H (aromatic) | 7.5 - 8.5 | m |

| CH₂ (propanone) | ~4.0 | s |

| CH₃ (quinoline at C2) | ~2.7 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ketone) | >200 |

| Quinoline (aromatic) | 120 - 160 |

| CH₂ (propanone) | ~50 |

| CH₃ (quinoline at C2) | ~25 |

Table 3: Predicted IR Absorption Frequencies for this compound This data is hypothetical and for illustrative purposes.

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ketone stretch) | 1715 - 1725 | Strong |

| C-H (aromatic stretch) | 3000 - 3100 | Medium |

| C-H (aliphatic stretch) | 2850 - 3000 | Medium |

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-(2-methylquinolin-4-yl)propan-2-one |

InChI |

InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3 |

InChI Key |

JGHHFETUNMAILF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methylquinolin 4 Yl Propan 2 One

Classical and Named Reactions for Quinoline (B57606) and Ketone Formation Relevant to 1-(2-Methylquinolin-4-yl)propan-2-one

A multitude of classical reactions have been developed for the synthesis of the quinoline scaffold. iipseries.org These methods, while foundational, often require harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govnih.gov However, a thorough understanding of these reactions is crucial for designing synthetic routes to complex quinoline derivatives.

Friedländer Condensation Approaches and Adaptations

The Friedländer synthesis, first reported in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgorganicreactions.orgwikipedia.org This reaction can be catalyzed by acids or bases and proceeds through a condensation followed by a cyclodehydration. organicreactions.orgjk-sci.com For the synthesis of this compound, a potential Friedländer approach would involve the reaction of a 2-aminoaryl ketone with acetoacetone (2,4-pentanedione).

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition, followed by dehydration and then imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, followed by an Aldol reaction and subsequent elimination. wikipedia.org

| Catalyst Type | Examples | Conditions |

| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid | Often under conventional heating or microwave irradiation. wikipedia.org |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate, Silver phosphotungstate | Can provide rapid and efficient synthesis. organic-chemistry.org |

| Other | Molecular iodine, Nafion (solid acid catalyst) | Offer milder or more environmentally friendly options. organic-chemistry.orgmdpi.com |

Recent modifications to the Friedländer synthesis have focused on improving efficiency and sustainability. For instance, the use of microwave irradiation in conjunction with catalysts like p-toluenesulfonic acid or Nafion has been shown to reduce reaction times and improve yields. mdpi.comresearchgate.net

Pfitzinger Synthesis and its Derivatives for Quinoline-4-one Architectures

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgrsc.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration afford the quinoline product. wikipedia.org While this method directly yields a carboxylic acid at the 4-position, this functional group could potentially be converted to the desired propan-2-one side chain through further synthetic steps.

A key advantage of the Pfitzinger reaction is its utility in creating substituted quinoline-4-carboxylic acids. The Halberkann variant, which uses N-acyl isatins, results in the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Gould-Jacobs Synthesis for Quinolones and Analogues

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.com This 4-hydroxyquinoline intermediate could be a precursor for the introduction of the propan-2-one moiety at the 4-position.

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been developed to accelerate the synthesis of 4-hydroxyquinoline derivatives. researchgate.net

Combes, Doebner-von Miller, and Skraup Reactions: Foundational Relevance

These three reactions are cornerstone methods in quinoline synthesis, primarily utilizing anilines as starting materials.

Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org For the target molecule, the reaction of an appropriate aniline with acetylacetone (B45752) would be a direct approach. The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents. wikiwand.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of acid to produce 2- and/or 4-substituted quinolines. nih.govwikipedia.org The reaction is catalyzed by both Brønsted and Lewis acids. wikipedia.org The mechanism involves a nucleophilic conjugate addition of the aniline to the unsaturated carbonyl compound. wikipedia.org

Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by addition of aniline, cyclization, and oxidation. iipseries.org While typically producing unsubstituted quinolines, variations can be used to synthesize substituted derivatives. nih.gov

| Reaction | Key Reactants | Product Type |

| Combes | Aniline, β-diketone | 2,4-Disubstituted quinolines. iipseries.orgwikipedia.org |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | 2- and/or 4-substituted quinolines. nih.gov |

| Skraup | Aniline, glycerol, oxidizing agent | Primarily unsubstituted quinolines. iipseries.orgwikipedia.org |

Camps' and Conrad-Limpach Methodologies for Quinolinone Ring Systems

These methods are primarily used for the synthesis of quinolinone (keto form of hydroxyquinoline) ring systems.

Camps' Cyclization : This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.comwikipedia.org The mechanism is an intramolecular aldol condensation. mdpi.com

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com Under kinetic control (lower temperatures), the reaction yields 4-hydroxyquinolines (quinolin-4-ones), while under thermodynamic control (higher temperatures), the Knorr variation leads to 2-hydroxyquinolines (quinolin-2-ones). wikipedia.orgquimicaorganica.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate followed by an electrocyclic ring closing. wikipedia.org

Contemporary and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. researchgate.netacs.org These modern strategies aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. nih.govresearchgate.net

Key areas of advancement include:

Catalysis : The use of transition metal catalysts (e.g., palladium, copper, rhodium, ruthenium), as well as metal-free catalysts, has enabled novel and efficient synthetic routes. mdpi.comnumberanalytics.com Heterogeneous catalysts are also gaining attention due to their recyclability. numberanalytics.com

Green Solvents : The replacement of traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids is a major focus. researchgate.netnumberanalytics.com

Energy Sources : Microwave irradiation and ultrasound are being employed to accelerate reactions, often leading to higher yields and shorter reaction times. nih.govnih.govmdpi.com

One-Pot Reactions : Designing multi-component, one-pot syntheses improves efficiency by reducing the number of intermediate purification steps. nih.gov

Examples of sustainable approaches relevant to quinoline synthesis include:

Microwave-assisted Skraup reactions in ionic liquids. nih.gov

The use of reusable solid acid catalysts, such as Nafion, for the Friedländer synthesis. mdpi.com

Water-based syntheses catalyzed by p-toluenesulfonic acid. tandfonline.com

The use of nanocatalysts, which offer high efficiency and potential for recovery. acs.org

These modern methodologies not only align with the principles of green chemistry but also often provide improved access to complex quinoline derivatives, paving the way for more efficient and sustainable production of compounds like this compound. acs.org

Multicomponent Reaction (MCR) Approaches for Enhanced Atom Economy

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single, efficient step from three or more starting materials. researchgate.netrsc.orgrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.netrsc.org

Several named MCRs have been adapted for the synthesis of the quinoline core, offering versatile pathways to compounds such as this compound.

The Povarov reaction , a formal [4+2] cycloaddition, is a prominent method for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.com Modifications of this reaction are central to modern quinoline synthesis. researchgate.netrsc.org For instance, an I2-promoted Povarov MCR has been developed for the synthesis of 2,2′-biquinolines, demonstrating the reaction's adaptability. researchgate.net A particularly relevant modification involves using a methyl ketone, an arylamine, and a styrene (B11656) in a formal [3+2+1] cycloaddition mediated by molecular iodine. organic-chemistry.orgresearchgate.net This approach uniquely activates the methyl group of the ketone, proceeding through a cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization, offering a direct, metal-free route to substituted quinolines. organic-chemistry.org

The Gewald reaction is renowned for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.eduarkat-usa.org While not a direct route to quinolines, its principles of condensing a ketone with an active methylene (B1212753) compound in the presence of a base and elemental sulfur highlight MCR strategies that could be conceptually adapted for building blocks later used in quinoline synthesis. wikipedia.org The reaction typically involves a Knoevenagel condensation as the initial step, a common activation strategy in MCRs. wikipedia.org

The Ugi reaction is a four-component reaction (U-4CR) that produces α-acylamino amides. acs.orgrsc.org This reaction has been ingeniously coupled with subsequent cyclization steps to form heterocyclic structures, including quinolines. acs.org A novel strategy involves an Ugi-4CR followed by a Pd-catalyzed intramolecular arylation, which allows for the combinatorial construction of diverse quinoline scaffolds. acs.org Another modification replaces the traditional carboxylic acid component with quinoline N-oxides, leading to a rapid synthesis of quinoline-C2-amino amides through deoxygenative C(sp2)–H functionalization. acs.org

| MCR Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Povarov (modified) | Methyl Ketone, Arylamine, Styrene | I2, DMSO, 80–130°C | Substituted Quinolines | organic-chemistry.orgresearchgate.net |

| Povarov | Aniline, Paraformaldehyde, Alkyne | Camphor Sulfonic Acid (CSA), Microwave | 4-Arylated Quinolines | researchgate.netrsc.org |

| Ugi / Arylation | Arylamine, Aldehyde, Acid, Isocyanide | Two-step: Ugi-4CR then Pd-catalysis | Tricyclic/Tetracyclic Quinolines | acs.org |

| Ugi (N-Oxide) | Quinoline N-Oxide, Amine, Aldehyde, Isocyanide | Metal-free | Quinoline-C2-amino Amides | acs.org |

Convergent one-pot syntheses are the hallmark of MCRs, maximizing efficiency by combining multiple reaction steps in a single vessel without isolating intermediates. This strategy significantly reduces solvent waste and purification efforts. The synthesis of quinoline derivatives has greatly benefited from such protocols. For example, a three-component Povarov reaction can be employed to synthesize quinoline derivatives efficiently. iipseries.org Similarly, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate, catalyzed by SnCl2·2H2O under ultrasound irradiation, yields 2-substituted quinolines in good yields. nih.gov These methods exemplify the design of convergent protocols where multiple bonds are formed in a single, streamlined operation.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This paradigm is increasingly influencing the synthesis of quinolines, leading to more sustainable and environmentally friendly methods. acs.org

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. researchgate.netresearchgate.net The Friedländer synthesis of quinolines, for instance, can be efficiently conducted under solvent-free conditions using a reusable solid acid catalyst like silica-propylsulfonic acid or simply by heating the reactants. researchgate.net Tin(II) chloride dihydrate has also been used to catalyze the synthesis of polysubstituted quinolines at room temperature under solvent-free conditions with excellent yields. researchgate.net

When a solvent is necessary, the focus shifts to environmentally benign options like water or ionic liquids. rsc.orgrsc.org Water is an ideal green solvent due to its non-toxicity, availability, and safety. Syntheses of quinoline derivatives have been successfully performed in aqueous media, sometimes facilitated by surfactants that create micelles to mimic the environment of an organic solvent. rsc.org Ionic liquids have also been employed as both the solvent and catalyst in quinoline synthesis, offering benefits such as recyclability and enhanced reaction rates. nih.gov

| Method | Catalyst/Conditions | Solvent System | Advantages | Reference(s) |

| Friedländer Synthesis | Silica-propylsulfonic acid | Solvent-Free | Reusable catalyst, clean reaction | researchgate.net |

| Friedländer Synthesis | Caesium Iodide | Solvent-Free, Thermal | High yields, short reaction time, easy work-up | researchgate.net |

| Three-Component Reaction | SnCl2·2H2O | Water | Ultrasound-assisted, rapid, green solvent | nih.gov |

| Skraup Reaction | Ionic Liquid | Ionic Liquid | Microwave-assisted, improved efficiency | nih.gov |

| Continuous Synthesis | Ru–Fe/γ-Al2O3 | Ethanol/Water | Heterogeneous, continuous, no strong acids/oxidants | rsc.org |

Alternative energy sources like microwave (MW) and ultrasonic irradiation are cornerstones of green synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has been widely applied to produce quinoline derivatives. nih.govrsc.org For example, a rapid olefination of 2-methylquinoline (B7769805) with an aldehyde can be achieved under microwave irradiation, demonstrating superior reaction kinetics. nih.gov Multicomponent reactions are particularly amenable to microwave assistance; the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is facilitated by microwave irradiation in a one-pot reaction. rsc.org

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate reactions. ijacskros.com This technique has been successfully used to synthesize various quinoline derivatives. tandfonline.comrsc.org A green and efficient synthesis of hybrid quinoline-imidazole derivatives was achieved using ultrasound irradiation, which offered outstanding benefits in terms of reaction time and energy consumption compared to conventional thermal heating. nih.govrsc.org The one-pot, three-component synthesis of 2-substituted quinolines in water is also significantly enhanced by the use of ultrasound. nih.gov

Harnessing light or electrical energy to drive chemical reactions represents a frontier in green chemistry. Photocatalysis and electrocatalysis offer mild reaction conditions and unique reactivity pathways that are often inaccessible through thermal methods.

Photocatalytic synthesis of quinolines has been achieved via a Povarov reaction under oxidant-free conditions. acs.org Using a dual-catalyst system comprising a photocatalyst and a proton reduction co-catalyst, quinolines can be synthesized from anilines and aldehydes in excellent yields, with hydrogen gas as the only byproduct. acs.org This method is exceptionally mild and avoids the need for stoichiometric chemical oxidants.

While specific electrocatalytic methods for this compound are less documented, the principles of electrosynthesis are highly applicable to quinoline formation. Electrocatalysis can facilitate redox reactions required for cyclization and aromatization steps under controlled potential, often eliminating the need for chemical redox reagents and providing a high degree of selectivity. These emerging methodologies hold significant promise for the future of sustainable quinoline synthesis.

Transition Metal Catalysis and Ligand Design for Selective Synthesis

Transition metal catalysis represents a powerful tool for the synthesis of complex heterocyclic compounds like this compound. The strategic use of metals such as palladium, copper, iron, and cobalt, often in conjunction with specifically designed ligands, allows for high degrees of selectivity and efficiency in forming the quinoline core and introducing substituents. These methods often proceed through mechanisms that enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Palladium-Catalyzed C-H Activation and Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for its ability to facilitate C-H activation and cross-coupling reactions. While direct synthesis of this compound via this method is not extensively detailed in specific literature, the principles of palladium-catalyzed synthesis of quinoline and isoquinoline (B145761) derivatives are well-established and applicable. mdpi.comnih.gov These reactions typically involve the directed activation of a C-H bond on an aromatic precursor, followed by coupling with a suitable partner.

A plausible pathway could involve the C-H activation of an N-aryl enamine or a related precursor, followed by annulation with an alkyne or allene. The regioselectivity of such reactions is often controlled by the directing group on the substrate and the ligand environment around the palladium center. mdpi.com For instance, the synthesis of substituted isoquinolinones has been achieved through palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters, demonstrating high regioselectivity. mdpi.com The catalytic cycle is generally believed to involve the formation of a palladacycle intermediate, followed by migratory insertion and reductive elimination to yield the product and regenerate the active Pd(II) catalyst. mdpi.comnih.gov The development of bifunctional ligands that can participate in and accelerate the C-H cleavage step has been a key advancement in this field. nih.gov

Table 1: Key Features of Palladium-Catalyzed C-H Activation for Heterocycle Synthesis

| Feature | Description |

| Catalyst | Typically Pd(II) salts, e.g., Pd(OAc)₂. |

| Mechanism | Involves formation of a five-membered cyclopalladation intermediate. mdpi.com |

| Selectivity | High regioselectivity is often achieved through the use of directing groups. mdpi.com |

| Ligands | Bifunctional ligands and N-heterocyclic carbenes (NHCs) can enhance reactivity and selectivity. nih.govnih.gov |

| Oxidants | Often required to regenerate the active Pd(II) species from Pd(0). |

Copper, Iron, and Cobalt-Catalyzed Cyclization and Annulation

Copper, iron, and cobalt catalysts offer cost-effective and environmentally benign alternatives to palladium for the synthesis of quinoline derivatives. These earth-abundant metals can catalyze a variety of cyclization and annulation reactions to construct the quinoline scaffold.

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for C-N and C-C bond formation. A common strategy involves the intermolecular cyclization of anilines with alkynes or other coupling partners. rsc.orgacs.org For example, a simple and convenient copper-catalyzed intermolecular cyclization reaction between anilines and terminal acetylene (B1199291) esters has been developed to produce quinolines in moderate to good yields through a cascade process. rsc.org Mechanistic studies suggest that some copper-catalyzed reactions may proceed through a Lewis acid-accelerated addition followed by a Cu-catalyzed C-N coupling to furnish the quinoline subunit. mdpi.comnih.gov

Iron-Catalyzed Reactions: Iron catalysts are attractive due to their low cost and low toxicity. Iron(III)-catalyzed three-component coupling reactions of aldehydes, amines, and styrenes have been developed for the synthesis of 2,4-disubstituted quinolines. chemistryviews.org This method features a broad substrate scope, the use of inexpensive FeCl₃ as the catalyst, and oxygen as the oxidant, with no hazardous byproducts. chemistryviews.org Mechanistic investigations suggest the reaction may proceed via an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org

Cobalt-Catalyzed Reactions: Cobalt catalysts have been successfully employed in the redox-neutral annulation of anilides with internal alkynes to efficiently synthesize quinoline scaffolds. researchgate.netrsc.org The combination of a cobalt catalyst with a Lewis acid, such as Zn(OTf)₂, is crucial for the success of this transformation, which is proposed to occur via an ortho C–H activation followed by nucleophilic addition of a C-Co species towards the amide. researchgate.netrsc.org This approach is noted for its use of a low-cost catalyst and operational simplicity. rsc.org

Table 2: Comparison of Cu, Fe, and Co Catalysis in Quinoline Synthesis

| Catalyst System | Typical Reaction Type | Key Advantages |

| Copper | Intermolecular cyclization of anilines and alkynes. rsc.org | Simple, convenient, moderate to good yields. rsc.org |

| Iron | Three-component coupling of aldehydes, amines, and styrenes. chemistryviews.org | Inexpensive, environmentally friendly, broad substrate scope. chemistryviews.org |

| Cobalt | Redox-neutral annulation of anilides and alkynes. rsc.org | Low-cost catalyst, high efficiency, easy handling. rsc.org |

Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis, offering novel pathways for the synthesis of complex molecules without the need for potentially toxic or expensive metals. unibo.itbeilstein-journals.org These systems often rely on the ability of small organic molecules to activate substrates through the formation of transient, reactive intermediates like enamines or iminium ions. mdpi.com

Acid/Base Catalysis (e.g., Poly(phosphoric acid), Ionic Liquids, Superacids)

Acid and base catalysis are fundamental strategies in organic synthesis, and they are particularly relevant to classic quinoline syntheses such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

A notable application of acid catalysis is the use of poly(phosphoric acid) (PPA) as both a catalyst and a solvent. An enhanced, solvent-free method for synthesizing a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, was achieved through the Friedländer synthesis by reacting 2-aminobenzophenone (B122507) with pentan-2,3-dione in the presence of PPA at 90 °C, yielding the product in 82% yield. nih.govacs.org This approach is highly efficient for constructing the quinoline core. The synthesis of this compound could be envisioned through a similar Friedländer reaction between a 2-aminoaryl ketone and acetone (B3395972) or a related carbonyl compound. nih.gov

The mechanism of acid-catalyzed quinoline synthesis generally involves protonation of a carbonyl group, which facilitates nucleophilic attack and subsequent cyclization and dehydration steps to form the aromatic quinoline ring. Modified USY zeolites, which possess both Brønsted and Lewis acid sites, have also been used to catalyze the reaction of aniline and propanol (B110389) to form quinolines, demonstrating the versatility of acid catalysts in these transformations. researchgate.net

Nanocatalyst Applications and Recyclability

In recent years, the application of nanocatalysts has gained significant attention as a green and efficient approach for synthesizing quinoline derivatives. acs.orgnih.gov Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts, including high surface-area-to-volume ratios, unique electronic properties, and, crucially, high recyclability. nih.govbenthamdirect.com

A study on a nanocatalyst for quinoline synthesis from α-methylene ketones and 2-aminoaryl ketones via the Friedländer protocol reported good to excellent yields (68–96%) with a low catalyst loading. nih.gov The use of such catalysts often allows for milder reaction conditions and shorter reaction times compared to conventional methods.

Table 3: Advantages of Nanocatalysts in Quinoline Synthesis

| Feature | Advantage |

| High Activity | Large surface area leads to more active sites and higher reaction rates. nih.gov |

| Recyclability | Magnetic nanocatalysts can be easily recovered and reused. benthamdirect.combohrium.com |

| Green Chemistry | Often used in environmentally benign solvents and allow for milder conditions. acs.org |

| Versatility | Various metals (Fe, Cu, Zn, Ni, Co) can be used as the catalytic core. nih.gov |

Stereoselective and Regioselective Synthetic Control for this compound Derivatives

Achieving stereoselective and regioselective control is a paramount challenge in the synthesis of substituted quinolines. The functionalization of the quinoline core or the construction of the ring with specific substituents requires precise control over the reaction pathways.

Regioselective Synthesis: Regioselectivity in quinoline synthesis often depends on the choice of starting materials and reaction conditions. In Friedländer-type syntheses, the regiochemical outcome is determined by which α-carbon of an unsymmetrical ketone attacks the 2-aminoaryl carbonyl group. For the synthesis of this compound, the reaction would need to be designed to specifically form the 2-methyl-4-substituted pattern. Annulation reactions of 8-quinolinesulfenyl halides have been shown to proceed with high regioselectivity to form novel thiazino[2,3,4-ij]quinolin-4-ium derivatives, illustrating how specific functionalities can direct the outcome of cyclization. nih.govmdpi.com Similarly, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles can lead to substituted imidazolidin-2-ones with excellent regioselectivity. mdpi.com

Stereoselective Synthesis: While this compound itself is achiral, the synthesis of its derivatives, particularly those with stereocenters on the propanone side chain or on a modified quinoline ring, requires stereoselective methods. Organocatalysis is a particularly powerful tool for achieving high enantioselectivity. For example, the use of chiral catalysts like proline and its derivatives can facilitate asymmetric aldol or Michael addition reactions to introduce chiral centers with high stereocontrol. unibo.itmdpi.com

A study on the synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives demonstrated that an aza-Michael addition reaction could proceed stereoselectively to yield the E-configuration exclusively, as confirmed by X-ray crystallography. nih.gov This highlights that even for derivatives of the quinoline core, high levels of stereocontrol can be achieved through careful reaction design. The development of catalysts that can effectively control the three-dimensional arrangement of atoms during bond formation is key to accessing enantiomerically pure quinoline derivatives.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of the quinoline core, particularly for 2,4-disubstituted structures like this compound, is primarily achieved through classical named reactions such as the Combes, Doebner-von Miller, and Conrad-Limpach syntheses. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov Mechanistic studies of these transformations have been crucial for optimizing reaction conditions and understanding the formation of various intermediates and final products. These investigations reveal intricate pathways involving key intermediates, kinetic profiles, and the critical role of catalysts and reagents.

The formation of the quinoline ring in classical syntheses typically proceeds through a series of well-defined intermediates, primarily enamines and enolates, which arise from the initial condensation of anilines with β-dicarbonyl compounds. wikipedia.orgnih.gov

The Combes synthesis , which directly yields 2,4-disubstituted quinolines from an aniline and a β-diketone, serves as a prime example. drugfuture.com The reaction pathway commences with the acid-catalyzed nucleophilic addition of the aniline to one of the carbonyl groups of the β-diketone. wikipedia.org This is followed by dehydration to form a Schiff base (an imine). wikipedia.orgnih.gov The Schiff base is in equilibrium with its enamine tautomer, which is a critical intermediate for the subsequent cyclization step. wikipedia.orgiipseries.org The enamine, upon protonation, becomes sufficiently electrophilic to undergo an intramolecular electrophilic aromatic substitution on the aniline ring, leading to the formation of the new heterocyclic ring. wikipedia.org Subsequent dehydration and aromatization yield the final substituted quinoline product. wikipedia.org

Similarly, the Conrad-Limpach synthesis , which uses β-ketoesters instead of β-diketones, also proceeds via Schiff base and enamine intermediates to ultimately form 4-hydroxyquinolines. wikipedia.orgsynarchive.com The initial reaction involves the attack of the aniline on the keto group of the β-ketoester to generate a tetrahedral intermediate, which then forms a Schiff base. wikipedia.org This intermediate undergoes keto-enol tautomerization before the crucial electrocyclic ring-closing step. wikipedia.org

The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com Its mechanism has been a subject of debate, with a proposed fragmentation-recombination pathway. wikipedia.org This mechanism suggests an initial nucleophilic conjugate addition of the aniline to form an amino ketone, which then fragments into an imine and a saturated ketone. wikipedia.org These fragments recombine to form a new conjugated imine that undergoes further reaction and cyclization to build the quinoline ring. wikipedia.org

In recent years, synthetic routes involving radical species have emerged as powerful alternatives. nih.gov These methods often employ photocatalysis or specific reagents to generate radical intermediates. nih.govorganic-chemistry.org For instance, some syntheses are mediated by N-bromosuccinamide (NBS) under visible light, where a proposed mechanism involves the formation of a bromine radical that initiates a cascade leading to a radical imine, which then cyclizes with the aryl ring. mdpi.com Iodine-mediated reactions have also been shown to proceed through radical pathways to achieve desulfurative cyclization, forming the quinoline scaffold. rsc.org

Table 1: Key Intermediates in Major Quinoline Synthetic Pathways

| Synthetic Pathway | Precursors | Key Intermediates | Final Product Type | Citations |

|---|---|---|---|---|

| Combes Synthesis | Aniline + β-Diketone | Schiff Base, Enamine | 2,4-Disubstituted Quinoline | wikipedia.orgnih.goviipseries.org |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Schiff Base, Enamine | 4-Hydroxyquinoline | wikipedia.orgsynarchive.com |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | Amino Ketone, Imine, Enol | Substituted Quinoline | wikipedia.orgsynarchive.com |

| Radical-Promoted Cyclization | Various (e.g., Arylamines) | Radical Imine, Aryl Radical | Substituted Quinoline | nih.govmdpi.comrsc.org |

Kinetic investigations are fundamental to understanding reaction mechanisms and identifying bottlenecks in the synthetic sequence. For classical quinoline syntheses, the ring-closing annulation step is consistently identified as the rate-determining step.

In the Combes synthesis , the second major step, which is the annulation of the molecule via intramolecular electrophilic aromatic substitution, is the rate-determining step. wikipedia.org A kinetic study of a modified Combes reaction using ¹⁹F NMR spectroscopy provided direct evidence for this. researchgate.net The study found that the reaction was first order with respect to both the aniline and the β-diketone. researchgate.net Crucially, the consumption rates of the key imine and enamine intermediates were observed to mirror the formation rate of the final quinoline product, which strongly supports the annulation as the rate-limiting step. researchgate.net

Table 2: Summary of Kinetic Findings for the Combes Reaction

| Kinetic Parameter | Finding | Implication | Citation |

|---|---|---|---|

| Reaction Order | First order in aniline; First order in β-diketone | Both reactants are involved in the rate-determining step or a preceding equilibrium. | researchgate.net |

| Rate-Determining Step | Annulation (Electrophilic Aromatic Cyclization) | The cyclization of the enamine intermediate is the slowest step in the sequence. | wikipedia.orgresearchgate.net |

| Intermediate Consumption | Rate of imine/enamine consumption matches the rate of quinoline formation | Confirms that the steps following the formation of these intermediates are rate-limiting. | researchgate.net |

Similarly, in the Conrad-Limpach synthesis , the annulation of the enamine intermediate through an electrocyclic ring closure is considered the most critical and rate-determining step. wikipedia.org This step's high activation energy is reflected in the harsh thermal conditions (often around 250 °C) required to drive the reaction to completion. wikipedia.org

Catalysts and reagents are pivotal in quinoline synthesis, governing not only the reaction rate but also the chemo- and regioselectivity of the final product.

In the Combes and Conrad-Limpach syntheses, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid are indispensable. wikipedia.orgwikipedia.orgnih.gov The acid catalyst performs multiple roles: it protonates a carbonyl oxygen of the β-dicarbonyl compound, activating it for the initial nucleophilic attack by the aniline. wikipedia.org It then catalyzes the dehydration step to form the Schiff base and subsequently protonates the enamine intermediate, which is necessary for the rate-determining electrophilic annulation step. wikipedia.org

The regioselectivity of the Combes synthesis is influenced by a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone. wikipedia.org For instance, in the synthesis of trifluoromethyl-quinolines, it was observed that steric effects play a more significant role in the rate-determining annulation step than in the initial nucleophilic addition. wikipedia.org Increasing the steric bulk of substituents on the diketone or using methoxy-substituted anilines can direct the cyclization to favor the formation of 2-substituted quinolines. wikipedia.org

Modern synthetic protocols have introduced a wide array of transition-metal catalysts (e.g., Rhodium, Cobalt, Palladium, Copper, Iron) and heterogeneous catalysts (e.g., zeolites) to improve efficiency and expand the substrate scope under milder conditions. mdpi.comrsc.orgnih.gov Nanocatalysts, for example, have been employed in Friedländer annulation reactions to produce polysubstituted quinolines with high yields under solvent-free conditions. nih.gov The catalytic activity of zeolite-based catalysts in the gas-phase synthesis of quinolines has been positively correlated with the relative content of Lewis acid sites on the catalyst surface. rsc.org

Iodine has also been utilized as an efficient reagent or catalyst. rsc.orgnih.gov In some Povarov-type reactions, iodine is proposed to activate an α-iodo ketone, which is then attacked by an aniline, initiating a cascade of reactions including electrophilic cyclization and oxidative aromatization to yield the quinoline product. nih.gov

Table 3: Influence of Catalysts and Reagents on Quinoline Synthesis

| Catalyst/Reagent Type | Example(s) | Role | Effect on Reaction | Citations |

|---|---|---|---|---|

| Brønsted Acids | H₂SO₄, Polyphosphoric Acid | Catalyst | Activates carbonyls, catalyzes dehydration and annulation | wikipedia.orgwikipedia.orgnih.gov |

| Lewis Acids | SnCl₄, Yb(OTf)₃ | Catalyst | Promotes condensation and cyclization | wikipedia.org |

| Transition Metals | Pd, Rh, Co, Cu, Fe | Catalyst | Enables C-H activation, oxidative annulation, milder conditions | mdpi.comrsc.orgnih.govnih.gov |

| Heterogeneous Catalysts | Zeolites, Nanoparticles | Catalyst | Facilitates reactions, often under solvent-free or gas-phase conditions; allows for reusability | rsc.orgnih.gov |

| Halogens | Iodine (I₂) | Catalyst/Promoter | Mediates cyclization, can initiate radical pathways | rsc.orgnih.gov |

Reaction Chemistry and Functional Group Transformations of 1 2 Methylquinolin 4 Yl Propan 2 One

Reactivity of the Propanone Moiety

The propanone group appended to the quinoline (B57606) ring at the 4-position is a key center of reactivity. Its chemistry is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-hydrogens.

Enolate Chemistry and α-Functionalization Reactions

The hydrogens on the carbons alpha (α) to the carbonyl group of the propanone moiety are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgmasterorganicchemistry.com Treatment of 1-(2-Methylquinolin-4-yl)propan-2-one with a suitable base results in the deprotonation of an α-hydrogen to form a nucleophilic enolate intermediate. pitt.edu This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom, though reactions with soft electrophiles typically occur at the carbon. libretexts.orgbham.ac.uk

This reactivity allows for a variety of α-functionalization reactions, which are crucial for carbon-carbon bond formation and the introduction of new functional groups. For instance, the enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. masterorganicchemistry.com Similarly, halogenation at the α-position can be achieved by treating the ketone with a halogen under basic conditions. mnstate.edu

| Reaction Type | Reagents | Product Type | Description |

|---|---|---|---|

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Substituted Ketone | Forms a new C-C bond at the α-position by displacing a halide. mnstate.edu |

| α-Halogenation (Base-Catalyzed) | Base (e.g., NaOH), Halogen (X₂) | α-Halo Ketone | Substitutes one or more α-hydrogens with a halogen atom. mnstate.edu |

Carbonyl Additions and Condensations

The carbonyl group itself is a primary site for chemical transformations. The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction is known as nucleophilic addition.

A wide array of nucleophiles can add to the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com Strong nucleophiles, such as those found in Grignard reagents (RMgX) or organolithium compounds (RLi), add irreversibly to form tertiary alcohols. libretexts.org Weaker nucleophiles may require acidic or basic catalysis for the addition to occur. libretexts.org

Furthermore, the combination of enolate formation and carbonyl electrophilicity allows for condensation reactions. The aldol (B89426) condensation, a cornerstone of organic synthesis, involves the nucleophilic addition of an enolate to another carbonyl compound. pitt.edu In the context of this compound, self-condensation can occur under basic conditions, where the enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone.

| Reaction Type | Reagents | Product Type | Description |

|---|---|---|---|

| Grignard Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Tertiary Alcohol | Forms a new C-C bond, converting the ketone to a tertiary alcohol. libretexts.org |

| Organolithium Addition | 1. Organolithium (R-Li) 2. H₃O⁺ | Tertiary Alcohol | Similar to Grignard addition, yielding a tertiary alcohol. |

| Aldol Condensation (Self) | Base (e.g., NaOH) or Acid Catalyst | β-Hydroxy Ketone | The enolate adds to another ketone molecule, forming a new C-C bond. pitt.edu |

| Cyanohydrin Formation | HCN, Base Catalyst | Cyanohydrin | Addition of cyanide to the carbonyl carbon, forming a hydroxylnitrile. libretexts.org |

Oxidative and Reductive Transformations of the Ketone

The ketone functional group can undergo both oxidation and reduction. Reduction of the carbonyl is a common transformation that converts the ketone into a secondary alcohol. This is typically achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol, in this case, 1-(2-methylquinolin-4-yl)propan-2-ol.

While the oxidation of ketones is less straightforward than that of aldehydes, it can be accomplished under specific conditions. For instance, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. In related systems, reagents like Dess-Martin periodinane have been used to oxidize secondary alcohols to ketones, highlighting the reversible nature of this transformation under different reagent conditions. nih.gov Biomimetic reductions using disulfide radical anions have also been explored for converting ketones to their corresponding alcohols. nih.gov

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄, followed by H₂O or H₃O⁺ | 1-(2-Methylquinolin-4-yl)propan-2-ol | Converts the ketone to a secondary alcohol via hydride addition. libretexts.org |

| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO₄, HNO₃) under harsh conditions | Carboxylic Acids | Cleavage of C-C bonds adjacent to the carbonyl, leading to smaller molecules. |

Reactivity of the Quinoline Core

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in distinct reactivities for each ring. The benzenoid ring is electron-rich and behaves similarly to benzene, while the pyridine ring is electron-deficient due to the electronegative nitrogen atom.

Electrophilic Aromatic Substitution on the Benzenoid Ring

In quinoline, the benzenoid ring is more susceptible to electrophilic aromatic substitution (SEAr) than the pyridine ring. imperial.ac.uk The pyridine ring is deactivated towards electrophilic attack because the nitrogen atom withdraws electron density and would be further destabilized by the positive charge of the reaction intermediate (a Wheland intermediate). masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and sulfonation occur preferentially on the electron-rich benzene portion of the molecule.

The substitution pattern is directed to the C5 and C8 positions. imperial.ac.ukreddit.com This regioselectivity is governed by the stability of the cationic intermediate formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized across the benzenoid ring without disrupting the aromatic sextet of the pyridine ring, resulting in a more stable intermediate compared to attack at C6 or C7. imperial.ac.uk

| Reaction Type | Reagents | Major Products | Description |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 8-Nitro derivatives | Introduction of a nitro group (-NO₂) onto the benzenoid ring. imperial.ac.uk |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid and 8-Sulfonic acid derivatives | Introduction of a sulfonic acid group (-SO₃H). |

| Halogenation | Br₂, Lewis Acid | 5-Bromo and 8-Bromo derivatives | Introduction of a halogen atom onto the benzenoid ring. wikipedia.org |

Nucleophilic Substitution Reactions on the Pyridine Ring

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer-type complex) that forms upon nucleophilic attack. stackexchange.comechemi.com In the quinoline system, nucleophilic attack is strongly favored at the C2 and C4 positions. stackexchange.comquora.comquora.com

For this compound, the C4 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C2 position. A classic example is the Chichibabin reaction, where a strong nucleophile like the amide ion (NH₂⁻) attacks the C2 position, followed by the elimination of a hydride ion to yield an amino-substituted quinoline. Other strong nucleophiles, such as organolithium reagents, can also add to the C2 position. quora.com If a good leaving group were present at the C2 position instead of the methyl group, it could be readily displaced by a wide range of nucleophiles.

| Reaction Type | Reagents | Major Product | Description |

|---|---|---|---|

| Chichibabin Reaction | NaNH₂ | 2-Amino derivative | Direct amination at the C2 position with elimination of hydride. |

| Addition of Organometallics | Butyllithium (BuLi) | 2-Butyl derivative | Addition of a strong carbanion nucleophile to the C2 position. quora.com |

N-Alkylation and N-Oxidation of the Quinoline Nitrogen

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for N-alkylation and N-oxidation, leading to the formation of quaternary quinolinium salts and quinoline N-oxides, respectively. These transformations not only alter the electronic properties of the quinoline ring system but also serve as a gateway to further functionalization.

N-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents results in the formation of N-alkyl-2-methyl-4-(propan-2-on-1-yl)quinolinium salts. This process introduces a positive charge on the nitrogen atom, significantly impacting the electron distribution throughout the heterocyclic system. The quaternization of the nitrogen enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attack. A general scheme for N-alkylation is presented below:

Reaction Scheme:

this compound + R-X → [N-Alkyl-1-(2-methylquinolin-4-yl)propan-2-one]⁺X⁻

Where R is an alkyl group and X is a halide or other leaving group.

Reductive alkylation presents an alternative pathway to N-alkylated quinolines, often proceeding under milder conditions. For instance, boronic acid has been shown to catalyze the tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. This method provides a step-economical route to N-alkyl tetrahydroquinoline derivatives.

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA). The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide functional group can act as a directing group in subsequent C-H functionalization reactions, facilitating substitutions at positions that are otherwise difficult to access.

Typical Oxidizing Agents:

Hydrogen peroxide (H₂O₂)

m-Chloroperbenzoic acid (mCPBA)

The formation of the N-oxide modifies the electronic properties of the quinoline ring, and the N-O bond can participate in various transformations, including deoxygenation and rearrangement reactions.

| Transformation | Reagent/Condition | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl quinolinium salt |

| N-Oxidation | Peroxy acid (e.g., mCPBA) | Quinoline N-oxide |

Directed Functionalization and Derivatization Strategies

The strategic modification of this compound allows for the exploration of its chemical space and the development of new derivatives with tailored properties. Directed functionalization strategies leverage the inherent reactivity of the molecule or the influence of directing groups to achieve site-selective modifications.

C-H Functionalization at Distal Positions

While the positions ortho to the nitrogen atom (C2 and C8) are often readily functionalized due to the directing effect of the nitrogen, achieving functionalization at more remote, or distal, positions of the quinoline ring presents a greater challenge. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools to address this challenge.

The N-oxide of this compound can serve as a crucial intermediate for directing functionalization to distal positions. The N-oxide group can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds and enabling their selective activation and subsequent functionalization. For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity at the C8 position, a departure from the more commonly observed C2 selectivity.

The choice of catalyst, ligands, and reaction conditions is critical in controlling the regioselectivity of these reactions. Various transition metals, including palladium, rhodium, and iridium, have been employed in C-H functionalization reactions of quinolines, enabling the introduction of a wide range of functional groups such as aryl, alkyl, and alkenyl moieties at different positions of the quinoline core.

| Position | Catalyst System (Example) | Functional Group Introduced |

| C8 | Palladium catalyst | Aryl |

| C3/C5 | Iridium-catalyzed borylation | Boryl (can be further functionalized) |

| C3 | Rhodium(III)-catalyzed hydroarylation | Aryl |

Synthesis of Chemically Modified Analogues and Conjugates

The synthesis of chemically modified analogues and conjugates of this compound expands its potential applications by introducing new functionalities or linking it to other molecular entities.

Analogues: The synthesis of analogues can involve modifications at several key positions:

Modification of the 2-Methyl Group: The methyl group can be a site for functionalization. For instance, it can undergo condensation reactions or be halogenated to introduce a reactive handle for further modifications.

Modification of the Propan-2-one Side Chain: The ketone functionality of the propan-2-one side chain is a versatile site for chemical transformations. It can undergo reduction to the corresponding alcohol, reductive amination to introduce amino groups, or serve as a point of attachment for other molecules through the formation of imines, enamines, or other derivatives.

Substitution on the Quinoline Ring: As discussed in the context of C-H functionalization, various substituents can be introduced onto the carbocyclic and heterocyclic rings of the quinoline core, leading to a wide array of analogues with different electronic and steric properties.

Conjugates: The linkage of this compound to other molecules, such as biomolecules or pharmacophores, can lead to conjugates with novel properties. This can be achieved by first introducing a suitable linker or reactive functional group onto the quinoline scaffold. For example, an amino or carboxyl group could be introduced, which can then be used for amide bond formation to link the quinoline moiety to a peptide or another small molecule. The 1,2,3-triazole ring, formed via "click chemistry," is another common linker used to create molecular hybrids of quinolines.

| Modification Strategy | Target Site | Potential New Functionality |

| Reduction of Ketone | Propan-2-one side chain | Hydroxyl group |

| Reductive Amination | Propan-2-one side chain | Primary, secondary, or tertiary amine |

| Click Chemistry | Introduced alkyne/azide group | Triazole-linked conjugate |

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, would be required for an unambiguous assignment of all atoms in the 1-(2-Methylquinolin-4-yl)propan-2-one molecule.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be divided into aromatic and aliphatic regions.

Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline (B57606) ring would appear in this downfield region. Due to the substitution pattern, distinct signals are expected for H5, H6, H7, H8, and H3. These aromatic protons would typically exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from ortho- and meta-couplings (typically with coupling constants, J, in the range of 7-9 Hz for ortho and 1-3 Hz for meta).

Aliphatic Region (δ 2.0-4.0 ppm): The protons of the propan-2-one side chain would be found in the upfield region.

The methyl protons of the 2-methyl group on the quinoline ring (C2-CH₃) would likely appear as a sharp singlet around δ 2.5-2.7 ppm.

The methylene (B1212753) protons (C1' of the side chain) adjacent to the quinoline ring would appear as a singlet, likely around δ 3.8-4.2 ppm.

The acetyl methyl protons (C3' of the side chain) would also be a singlet, expected in the region of δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H5/H8 | ~8.0-8.2 | d | ~8.5 |

| H6/H7 | ~7.5-7.8 | m | - |

| H3 | ~7.0-7.2 | s | - |

| CH₂ (C1') | ~3.8-4.2 | s | - |

| CH₃ (Quinoline C2) | ~2.5-2.7 | s | - |

| CH₃ (C3') | ~2.2-2.4 | s | - |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a broadband-decoupled spectrum, each unique carbon appears as a single line. For this compound, 13 distinct signals would be expected.

Carbonyl Carbon: The ketone carbonyl (C2') is the most deshielded carbon and would appear significantly downfield, typically above δ 200 ppm. docbrown.info

Aromatic and Heterocyclic Carbons: The ten carbons of the 2-methylquinoline (B7769805) ring system would resonate in the δ 115-160 ppm range. Quaternary carbons (C2, C4, C4a, C8a) would have different intensities compared to protonated carbons.

Aliphatic Carbons: The aliphatic carbons from the methyl group on the quinoline ring, the side-chain methylene group, and the side-chain methyl group would appear in the upfield region (δ 20-50 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) analysis would be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

DEPT-90: Only CH signals (methine carbons) would appear.

DEPT-135: CH and CH₃ signals would appear as positive peaks, while CH₂ signals would appear as negative (inverted) peaks. Quaternary carbons are absent in DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C=O (C2') | >200 | Absent |

| C2, C4, C4a, C8a | 145-160 | Absent |

| C5, C6, C7, C8, C3 | 115-135 | Positive |

| CH₂ (C1') | 45-55 | Negative |

| CH₃ (C3') | 25-35 | Positive |

| CH₃ (Quinoline C2) | 20-30 | Positive |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (¹H-¹H correlations), primarily through two or three bonds. It would be used to confirm the connectivity of protons within the benzene (B151609) portion of the quinoline ring (e.g., H5 through H8).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). It would allow for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is vital for piecing together the molecular skeleton. For instance, it would show correlations from the methylene (C1') protons to the quinoline carbons C4 and C3, and to the carbonyl carbon C2', thus confirming the attachment of the propan-2-one side chain to the C4 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It would be used to confirm the spatial arrangement of substituents, for example, by observing a correlation between the methylene (C1') protons and the H3 and H5 protons on the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS is used to measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental composition. For this compound (C₁₃H₁₃NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₃H₁₃NO | [M+H]⁺ | 199.1021 + 1.0078 = 200.1099 |

In techniques like Electron Ionization Mass Spectrometry (EI-MS) or Fast Atom Bombardment (FAB-MS), the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint.

A primary fragmentation pathway for this compound would be the cleavage of the bond between the methylene carbon (C1') and the carbonyl carbon (C2'), a process known as alpha-cleavage. This would lead to two major fragment ions:

Loss of an acetyl radical (•COCH₃, 43 Da) to form a stable quinolin-4-ylmethyl cation.

Loss of a quinolin-4-ylmethyl radical to form an acetyl cation (CH₃CO⁺, m/z = 43), which is often a prominent peak for methyl ketones.

Another significant fragmentation would be the cleavage at the benzylic position (the bond between the quinoline C4 and the side-chain C1'), resulting in the formation of a stable 2-methylquinolinium ion.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199 | [C₁₃H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 156 | [M - COCH₃]⁺ | Alpha-cleavage, loss of acetyl radical |

| 142 | [M - CH₂COCH₃]⁺ | Benzylic cleavage, formation of 2-methylquinolinium fragment |

| 43 | [CH₃CO]⁺ | Alpha-cleavage, formation of acetyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the molecular vibrations of this compound.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Based on data from analogous compounds like 1-(4-phenylquinolin-2-yl)propan-1-one, this peak is anticipated to appear around 1697 cm⁻¹. acs.orgvulcanchem.com The aromatic quinoline ring would be identified by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. acs.org The presence of the methyl group would be indicated by C-H stretching and bending vibrations. Specifically, asymmetric and symmetric stretching vibrations of the CH₃ group are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while bending vibrations would appear in the 1450-1375 cm⁻¹ range.

The spectral data is typically collected in the range of 4000–400 cm⁻¹. acs.orgnih.gov The analysis of the spectrum allows for a detailed confirmation of the compound's functional group composition. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (CH₃) | Stretch | ~2962, ~2872 |

| Carbonyl C=O | Stretch | ~1697 |

| Aromatic C=C/C=N | Stretch | 1600 - 1400 |

| Aliphatic C-H (CH₃) | Bend | 1450 - 1375 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related quinoline derivatives provides significant insight into its expected solid-state conformation. mdpi.comresearchgate.nethelsinki.fi

For instance, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one reveals a planar quinoline ring system. acs.orgvulcanchem.comnih.gov It is highly probable that the quinoline ring in this compound also adopts a planar conformation. The propan-2-one substituent would likely be oriented at an angle to the plane of the quinoline ring to minimize steric hindrance.

Crystallographic studies on similar compounds have often been carried out using diffractometers with Mo Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation. acs.orgnih.govhelsinki.fi The resulting data on bond lengths, bond angles, and torsion angles would definitively establish the molecule's geometry. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. nih.gov For related structures, weak C-H···O and N-H···O hydrogen bonds have been observed to link molecules into chains or other motifs. nih.gov

Table 2: Anticipated Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Conformation | Planar quinoline ring, propan-2-one group likely out of plane |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds and π-π stacking |

Electronic Spectroscopy (UV-Vis) for Chromophoric Systems and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and chromophoric systems. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the quinoline ring and the carbonyl group.

The quinoline moiety is a significant chromophore and will exhibit strong π→π* transitions, likely appearing at shorter wavelengths in the UV region. nist.gov The carbonyl group of the ketone will give rise to a weaker n→π* transition, which is typically observed at longer wavelengths, often in the range of 270-300 nm for simple ketones. masterorganicchemistry.com The conjugation between the quinoline ring and the propan-2-one substituent may lead to a red shift (a shift to longer wavelengths) of these absorption maxima compared to the individual, unconjugated chromophores. masterorganicchemistry.com The exact position and intensity of the absorption bands would be sensitive to the solvent used for the measurement.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λₘₐₓ Region (nm) | Relative Intensity |

| π→π | Quinoline Ring | < 270 | Strong |

| n→π | Carbonyl Group | 270 - 300 | Weak |

Computational Chemistry and Theoretical Investigations of 1 2 Methylquinolin 4 Yl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic properties of molecules. nih.gov By modeling the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors. For 1-(2-Methylquinolin-4-yl)propan-2-one, DFT calculations are instrumental in building a comprehensive profile of its chemical behavior. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govrsc.org

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule with flexible bonds, such as the propanone side chain in this compound, multiple conformations may exist.

A conformational analysis would be performed to identify the global minimum energy structure. This involves systematically rotating the rotatable bonds—specifically the C-C bonds linking the quinoline (B57606) ring to the ketone group—and performing a geometry optimization for each starting conformation. The resulting energies are then compared to identify the most stable conformer, which is used for all subsequent calculations. Vibrational frequency analysis is also conducted to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. youtube.com